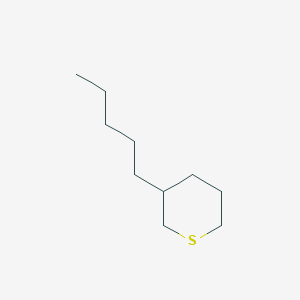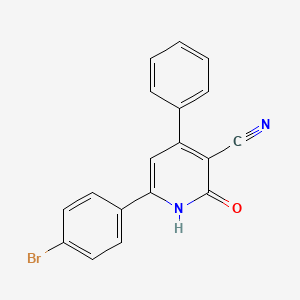![molecular formula C16H13FOS B13099458 2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is an organic compound that features a fluorophenyl group, a propanoyl group, and a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 4-fluorophenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorophenyl group can enhance its binding affinity and specificity towards these targets. Additionally, the thiobenzaldehyde moiety may participate in redox reactions, contributing to its overall biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)thieno[3,2-b]thiophene: Another compound with a fluorophenyl group, used in similar applications.
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: Known for its anti-corrosion properties.
1-[3-(4-Fluorophenyl)butanoyl]piperidine-2-carboxylic acid: Utilized in various chemical syntheses.
Uniqueness
2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde is unique due to its combination of a fluorophenyl group and a thiobenzaldehyde moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H13FOS |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-[3-(4-fluorophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13FOS/c17-14-8-5-12(6-9-14)7-10-16(18)15-4-2-1-3-13(15)11-19/h1-6,8-9,11H,7,10H2 |
Clé InChI |
VJUGWPODJIADEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=S)C(=O)CCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


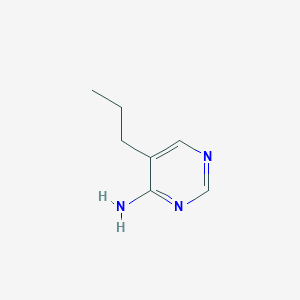


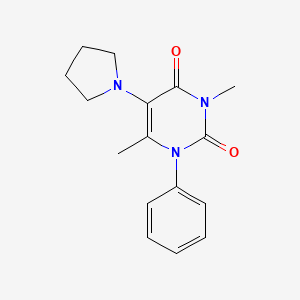
![2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099394.png)
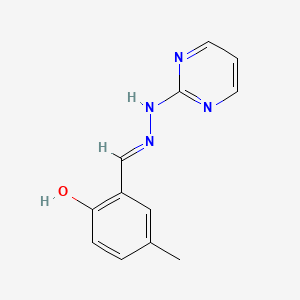
![(1R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B13099418.png)

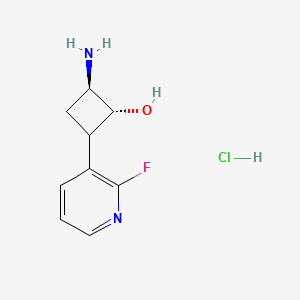
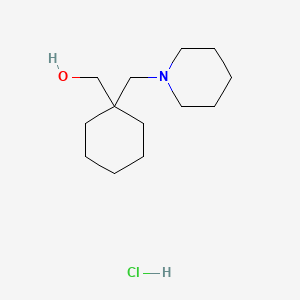
![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
